molecular formula C16H19N3O3S B6062763 N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B6062763
M. Wt: 333.4 g/mol
InChI Key: FMJXOYASCHHXLB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide is a synthetic small molecule characterized by a 2-methoxyphenyl group linked via a butanamide chain to a 4-methyl-6-oxo-dihydropyrimidinyl sulfanyl moiety. This structural framework is associated with bioactivity in medicinal chemistry, particularly as a matrix metalloproteinase (MMP) inhibitor or anticonvulsant agent, based on analogs described in the literature . The methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the dihydropyrimidinone core is critical for sulfhydryl-based interactions with target proteins .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-13(23-16-17-10(2)9-14(20)19-16)15(21)18-11-7-5-6-8-12(11)22-3/h5-9,13H,4H2,1-3H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJXOYASCHHXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the butanamide backbone: This can be achieved by reacting a suitable butanoic acid derivative with an amine under amide bond-forming conditions.

    Introduction of the methoxyphenyl group: This step might involve the use of a methoxyphenyl halide and a suitable nucleophile to introduce the methoxyphenyl moiety.

    Formation of the dihydropyrimidinylsulfanyl group: This could be accomplished by reacting a pyrimidine derivative with a thiol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or dihydropyrimidinylsulfanyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrimidinone Sulfanyl Acetamides/Butanamides

Compounds sharing the 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl core but differing in aryl substituents and chain length have been extensively studied. Key examples include:

Compound Name Aryl Substituent Chain Length Key Data (Potency, Activity) Source
N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide 4-Fluorophenyl Butanamide KD = 320 nM; inhibits proMMP-9/α4β1 integrin interaction and reduces cell migration
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4) 4-Chlorophenyl Acetamide ED50 = 45 mg/kg (anticonvulsant); LD50 = 380 mg/kg; TI = 8.4
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl)acetamide (Compound 5.11) 2-Methyl-3-chlorophenyl Acetamide ED50 = 32 mg/kg; LD50 = 420 mg/kg; TI = 13.1
N-(2-Cyanophenyl)-2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)sulfanyl]butanamide 2-Cyanophenyl Butanamide Mol. Weight = 328.39; available for screening (10 mg)

Key Observations:

  • Substituent Effects: Fluorine (electron-withdrawing) and chlorine (halogen bonding) on the aryl group enhance target affinity and anticonvulsant activity compared to methoxy (electron-donating). Compound 5.11, with a 2-methyl-3-chlorophenyl group, shows the highest therapeutic index (TI = 13.1), suggesting improved safety .
  • Chain Length: Butanamide derivatives (e.g., ) exhibit prolonged half-lives due to increased hydrophobicity, whereas acetamide analogs (e.g., ) display faster metabolic clearance.

Heterocyclic Core Modifications

Replacement of the dihydropyrimidinone ring with other heterocycles alters bioactivity:

Compound Name Heterocyclic Core Key Feature Activity/Data Source
4-[(5,6-Dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide Thieno[2,3-d]pyrimidinone Sulfur-containing fused ring Enhanced metabolic stability; ZINC18213322 (screening library)
3-{[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamide Dihydropyrimidinone + benzenesulfonamide Dual-targeting (carbonic anhydrase inhibition) Co-crystallized with human CA-II (PDB entry)

Key Observations:

  • Thienopyrimidinone derivatives () show improved stability due to the rigid fused-ring system but may reduce solubility.

Pharmacological and Structural Insights

  • Anticonvulsant Activity: The 4-methyl-6-oxo-dihydropyrimidinyl sulfanyl core is critical for seizure suppression in rodent models. Methoxy substituents (as in the target compound) may reduce potency compared to halogenated analogs but improve blood-brain barrier penetration .
  • MMP-9 Inhibition: Butanamide derivatives with fluorophenyl groups () show nanomolar binding (KD = 320 nM), while methoxy-substituted analogs are less studied but hypothesized to modulate HPX domain interactions.

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